molecular formula C10H7ClN4O3 B11096914 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

Cat. No.: B11096914
M. Wt: 266.64 g/mol
InChI Key: WLCOGDPXTKQCFC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a hydrazono group and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione typically involves the reaction of hydrazonoyl halides with pyrimidine derivatives. One common method includes the condensation of 4-chlorophenylhydrazine with pyrimidine-2,4,6-trione under acidic conditions . The reaction is usually carried out in ethanol with triethylamine as a catalyst, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents like ethanol, can make the process more sustainable .

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazone moiety facilitates cyclocondensation with reagents such as thiourea, semicarbazide, and malononitrile , forming fused heterocyclic systems. For example:

  • Reaction with thiourea yields pyrimidine-thiazole hybrids .

  • Interaction with malononitrile forms tricyclic pyrimidine derivatives via Knoevenagel-type condensations .

These reactions typically proceed under reflux in ethanol or acetic acid, leveraging the hydrazone’s ability to act as a dienophile or electrophile.

Tautomerism and Stability

The compound exhibits keto-enol tautomerism , with the hydrazone group existing in equilibrium between the keto form (C=O) and enol form (C–OH). This tautomerism enhances its reactivity in:

  • Metal coordination : The enol form can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Acid-base reactions : Deprotonation of the enolic -OH group occurs in basic media, forming salts.

Functionalization at the Hydrazone Group

The hydrazone’s NH group undergoes electrophilic substitution or alkylation. For instance:

  • Acylation with acetyl chloride produces N-acetyl derivatives.

  • Alkylation with methyl iodide yields N-methylated analogs, altering solubility and biological activity .

Comparative Reactivity with Analogues

Replacing the 4-chlorophenyl group with other substituents (e.g., morpholino, piperidinyl) modifies electronic and steric effects, as seen in structurally related compounds .

Modification Impact on Reactivity
Electron-withdrawing groups (e.g., -Cl)Increased electrophilicity at the hydrazone carbon
Electron-donating groups (e.g., -N(CH₂)₂)Enhanced nucleophilic character

Limitations and Challenges

  • Low solubility in polar solvents due to the aromatic and hydrazone groups, necessitating DMSO or DMF for reactions .

  • Sensitivity to strong acids/bases, leading to decomposition of the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • The compound acts as a dual inhibitor of key signaling pathways associated with cancer progression, targeting receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • In Vitro Studies :
    • In vitro experiments have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, it has shown a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM across several NCI cancer cell lines .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Lung Cancer Treatment :
    • A study involving non-small cell lung cancer (NSCLC) reported that treatment with this compound led to reduced tumor size and increased apoptosis in cancer cells .
  • Combination Therapy :
    • Research suggests that when combined with traditional chemotherapeutics, this compound enhances overall treatment efficacy by targeting multiple pathways involved in cancer progression .

Additional Therapeutic Applications

Beyond its anticancer properties, this compound has been investigated for other potential applications:

  • Antimicrobial Activity :
    • Preliminary studies indicate that certain derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects :
    • There is emerging evidence suggesting that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Research Findings Summary Table

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth . Additionally, the compound may interact with other proteins involved in signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C10H7ClN4O3 and CAS number 7293-30-3, is characterized by its unique hydrazone linkage and chlorophenyl substituent, which may influence its pharmacological properties.

  • Molecular Formula : C10H7ClN4O3
  • Molecular Weight : 266.64 g/mol
  • Density : 1.70 ± 0.1 g/cm³ (Predicted)
  • pKa : 5.12 ± 0.20 (Predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study indicated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
  • In particular, compounds similar to 5-[(4-Chlorophenyl)hydrazono]pyrimidine demonstrated IC50 values indicating potent activity against these cell lines, suggesting that the structural features of this compound may enhance its efficacy .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of this compound:

  • Hydrazones have been reported to exhibit antibacterial activity against a range of pathogens. The hydrazone functional group is known for its ability to chelate metal ions, which can disrupt microbial metabolism .
  • Preliminary tests on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that 5-[(4-Chlorophenyl)hydrazono]pyrimidine may possess similar properties .

Structure-Activity Relationship (SAR)

The structure of 5-[(4-Chlorophenyl)hydrazono]pyrimidine plays a crucial role in its biological activity:

  • The presence of the chlorophenyl group is believed to enhance lipophilicity and facilitate cell membrane penetration, which is critical for anticancer activity .
  • Modifications in the pyrimidine core can lead to variations in biological potency; thus, understanding SAR is essential for optimizing therapeutic efficacy .

Case Studies

Several case studies have evaluated the biological activities of similar compounds:

  • Anticancer Evaluation : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 0.09 µM against MCF-7 cells, outperforming standard chemotherapeutic agents .
  • Antimicrobial Testing : A related hydrazone compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .

Properties

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

WLCOGDPXTKQCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

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